
3-(4-Bromobutyl)thiophene
Vue d'ensemble
Description
3-(4-Bromobutyl)thiophene is a chemical compound with the molecular formula C8H11BrS . It belongs to the class of thiophene derivatives , which are heterocyclic aromatic compounds containing a five-membered ring with sulfur (S) as one of the atoms. Thiophenes are widely used in various applications due to their unique electronic properties and reactivity .
Synthesis Analysis
The synthesis of This compound involves introducing a bromobutyl group onto the thiophene ring. One common method for its preparation is through bromination of a suitable precursor. For instance, 5,5’-dibromo-3-(4-bromobutyl)-4’-hexyl-2,2’-bithiophene can be synthesized using appropriate bromination reagents .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiophene ring with a butyl group (CH3CH2CH2CH2) attached at the 3-position. The bromine atom is substituted at the 4-position of the butyl group. The chemical formula is C8H11BrS .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, coupling, and polymerization reactions. For example, it can undergo cross-coupling reactions with other organic halides or boronic acids to form more complex molecules. Additionally, it may serve as a building block for the synthesis of functional materials .
Applications De Recherche Scientifique
Electrochemical Synthesis and Device Application
3-(4-Bromobutyl)thiophene derivatives have been used in the electrochemical synthesis of functionalized thiophene polymers. For example, 3-bromo-4-methoxythiophene (BrMeOTh) was successfully polymerized and used in electrochromic devices. These devices showed good optical contrast and distinctive color changes, indicating the potential of these derivatives in electrochromic applications (Cihaner & Önal, 2007).
Organic Synthesis and Rearrangement Reactions
Research on 3-bromo-2-nitrobenzo[b]thiophene, a related compound, has shown its reactivity in organic synthesis, particularly in aromatic nucleophilic substitution reactions with rearrangement. This process yields various isomers, suggesting potential applications in organic synthesis and material science (Guerrera et al., 1995).
Tuning Optical Properties of Poly(thiophene)s
Studies on poly(3-hexylthiophene) (P3HT) derivatives have revealed that functional groups, including bromo, can significantly affect the optical properties of these materials. This has implications for their use in solid-state applications, such as in the enhancement of solid-state emission, which is critical in optoelectronics (Li, Vamvounis, & Holdcroft, 2002).
Vibrational Spectra and DFT Simulations
Research on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene has provided insights into the vibrational spectra and theoretical vibrational frequencies of thiophene derivatives. This is crucial for understanding the molecular structure and behavior of such compounds, particularly in material science applications (Balakit et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-bromobutyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFYELOTVCAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

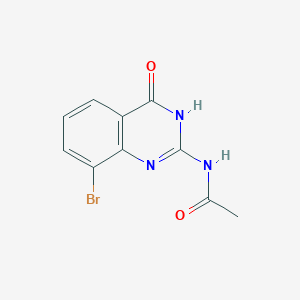
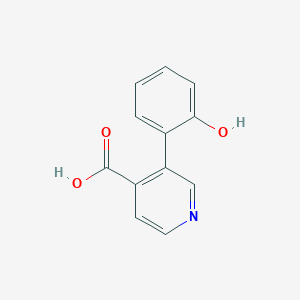
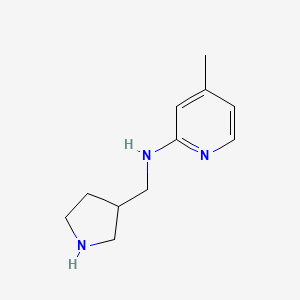
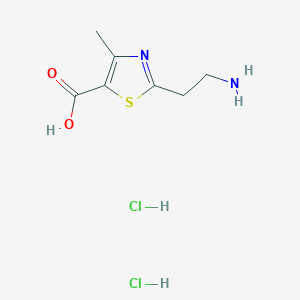
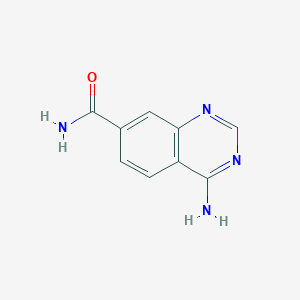


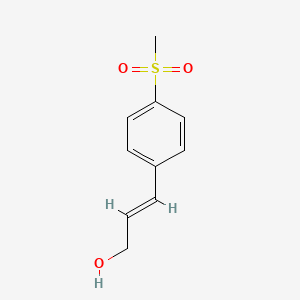
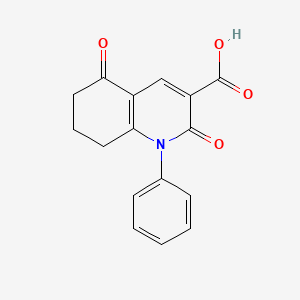
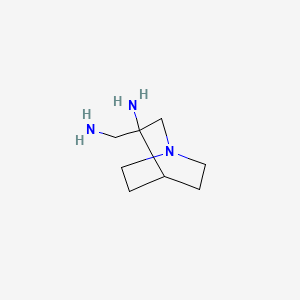
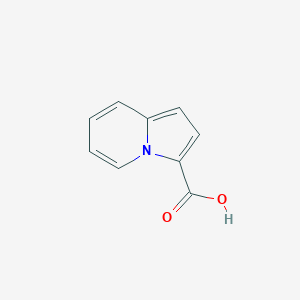
![N-[2-({[1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethyl]cyclopropanecarboxamide hydrochloride](/img/structure/B3226961.png)
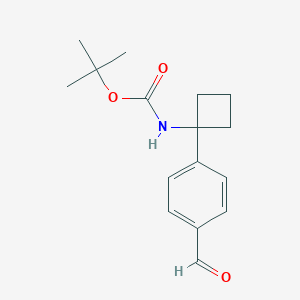
![5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole](/img/structure/B3226970.png)